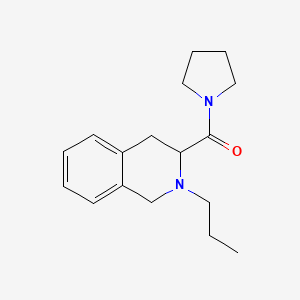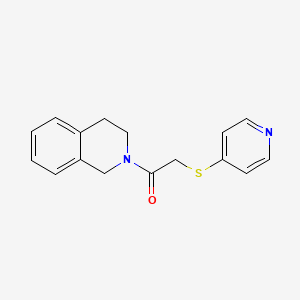
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties and mechanism of action.
作用机制
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves the formation of a complex with metal ions. This complex formation results in a change in the fluorescence intensity of the compound, which can be used for the detection of metal ions. Additionally, the compound can act as a ligand for metal ions, which can result in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can be attributed to its ability to chelate metal ions. Additionally, it has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments include its unique properties, such as its ability to detect metal ions and act as a ligand for metal complexes. Additionally, its synthesis method is relatively simple, which makes it easy to obtain. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in scientific research. One direction is the development of new metal complexes with unique properties for catalytic reactions. Another direction is the development of new fluorescent probes for the detection of metal ions. Additionally, the potential use of this compound as an anti-inflammatory agent and antitumor agent should be explored further.
合成方法
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves a multistep process. The first step involves the synthesis of 2-aminonicotinic acid, which is then converted into 2-acetylnicotinic acid. This compound is then reacted with thionyl chloride to form 2-acetylpyridine-4-thionyl chloride. Finally, the reaction of 2-acetylpyridine-4-thionyl chloride with isoquinoline yields 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone.
科学研究应用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has a wide range of applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound is also used in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, it is used as a ligand in the synthesis of metal complexes for catalytic reactions.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-15-5-8-17-9-6-15)18-10-7-13-3-1-2-4-14(13)11-18/h1-6,8-9H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELIWPTUWDWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

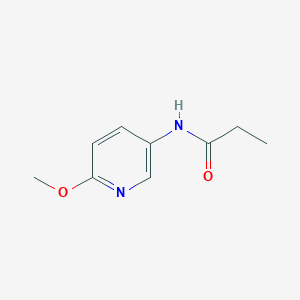
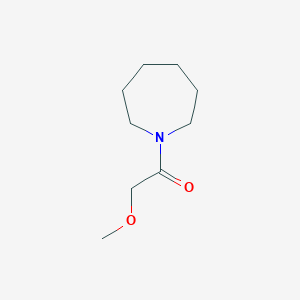

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
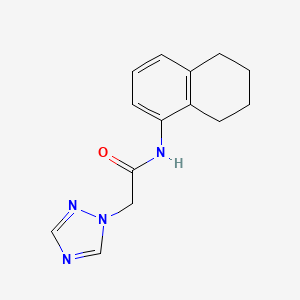
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
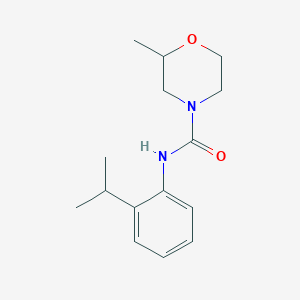
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
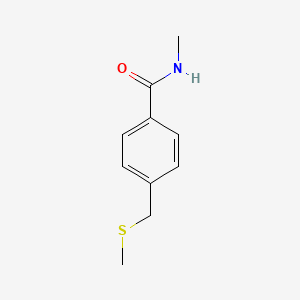
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


